

Technical Guide: Physicochemical Properties of 4-Bromo-3-(trifluoromethyl)phenol

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Compound of Interest

Compound Name: 4-Bromo-3-(trifluoromethyl)phenol

Cat. No.: B1289219

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-3-(trifluoromethyl)phenol** (CAS No: 320-49-0), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its melting point, physical state, and other relevant physicochemical data. A detailed experimental protocol for melting point determination is provided, alongside a conceptual workflow illustrating its application in drug development.

Physicochemical Properties

4-Bromo-3-(trifluoromethyl)phenol is a halogenated aromatic compound recognized for its utility as a building block in organic synthesis.^[1] Its physical state at ambient conditions is a solid, commonly appearing as an off-white or yellow powder.^{[1][2]}

Data Summary

The quantitative physicochemical data for **4-Bromo-3-(trifluoromethyl)phenol** are summarized in the table below for ease of reference and comparison.

Property	Value	Source(s)
Physical State	Solid, Off-white/Yellow Powder	[1][2]
Melting Point	44 - 48 °C	[2]
Boiling Point	61 - 63 °C at 3.5-4.0 Torr	[3]
Molecular Formula	C ₇ H ₄ BrF ₃ O	[2]
Molecular Weight	241.01 g/mol	
Flash Point	>110 °C (>230 °F)	[3]
Solubility	Soluble in Methanol	[3]
Density (Predicted)	1.752 ± 0.06 g/cm ³	[3]
CAS Number	320-49-0	[1][2]

Experimental Protocol: Melting Point Determination

The melting point of **4-Bromo-3-(trifluoromethyl)phenol** is a critical parameter for its identification and purity assessment. The following protocol describes a standard method for its determination using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample of **4-Bromo-3-(trifluoromethyl)phenol**.

Materials:

- **4-Bromo-3-(trifluoromethyl)phenol** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

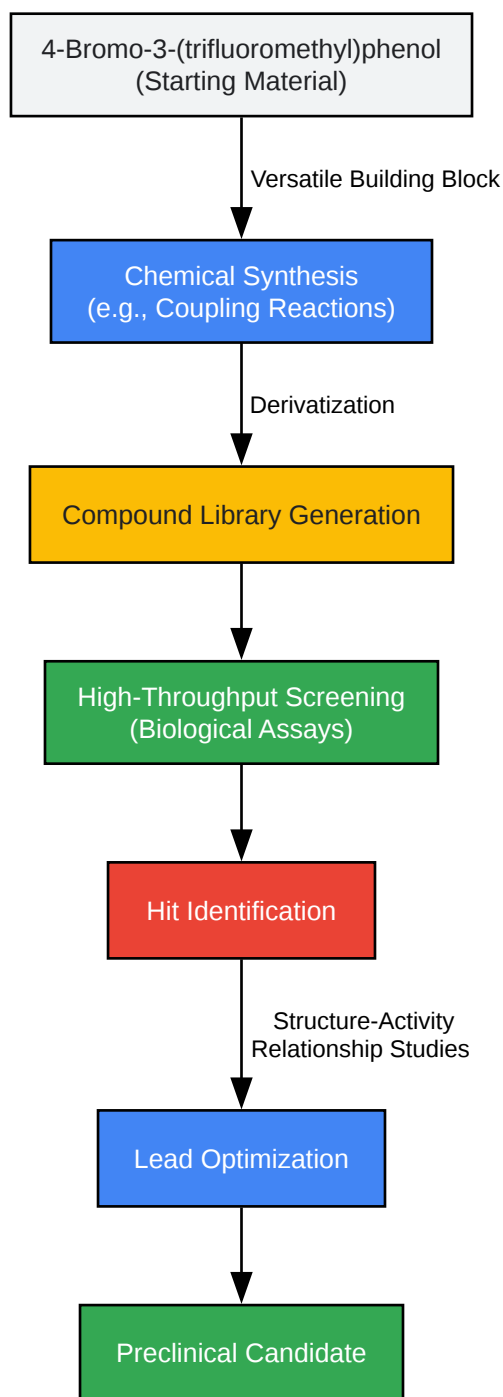
- Sample Preparation:
 - Place a small amount of the **4-Bromo-3-(trifluoromethyl)phenol** on a clean, dry surface.
 - If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample until a small amount of the compound is packed into the tube, to a height of approximately 1-2 mm.[\[1\]](#)[\[3\]](#)
 - Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.[\[2\]](#)
- Apparatus Setup:
 - Insert the prepared capillary tube into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Melting Point Measurement:
 - Turn on the melting point apparatus and set an initial rapid heating rate to approach the expected melting point (approximately 10 °C/min).[\[2\]](#)
 - As the temperature nears the anticipated melting point of 44-48 °C, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[\[2\]](#)
 - Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Continue heating and record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[\[2\]](#)
 - The melting point is reported as the range from T_1 to T_2 .

- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in the designated glass waste container.
 - For high accuracy, repeat the determination with two more samples and calculate the average melting point range.

Application in Drug Development

4-Bromo-3-(trifluoromethyl)phenol serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.^[1] Its chemical structure is advantageous for drug design; the bromine atom provides a reactive site for various coupling reactions, such as carbon-carbon bond formation, while the electron-withdrawing trifluoromethyl group can enhance the metabolic stability, lipophilicity, and overall biological activity of the final compound.

The following diagram illustrates a conceptual workflow for the utilization of **4-Bromo-3-(trifluoromethyl)phenol** in a drug discovery pipeline.



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Caption: Conceptual workflow of **4-Bromo-3-(trifluoromethyl)phenol** in drug discovery.

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